Bis[4-(4-hydroxybenzoyl)phenyl] carbonate
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Overview
Description
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate is a chemical compound known for its unique structure and properties. It is a type of activated carbonate, which means it has an electron-withdrawing functionality substituted on the phenolic leaving group. This compound is used in various applications, particularly in the synthesis of polycarbonate resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4-hydroxybenzoyl)phenyl] carbonate typically involves the reaction of 4-hydroxybenzoyl chloride with phenol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a melt transcarbonation process. This process involves the reaction of diphenyl carbonate with 4-hydroxybenzoyl phenol at elevated temperatures. The melt transcarbonation process is solvent-free and yields high-quality polymer products .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Brominated or other substituted derivatives.
Scientific Research Applications
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate has several scientific research applications:
Biology: Potential use in the development of biomaterials and drug delivery systems.
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance plastics and coatings.
Mechanism of Action
The mechanism of action of Bis[4-(4-hydroxybenzoyl)phenyl] carbonate involves its reactivity as an activated carbonate. The electron-withdrawing groups on the phenolic leaving group enhance its reactivity, making it suitable for various polymerization reactions. The molecular targets and pathways involved include the activation of monomers for polycarbonate synthesis, leading to the formation of high-molecular-weight polymers .
Comparison with Similar Compounds
Similar Compounds
Bis(methyl salicyl) carbonate: Another activated carbonate used in polymer synthesis.
Diphenyl carbonate: Commonly used in the melt transcarbonation process for polycarbonate production.
Uniqueness
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate is unique due to its specific structure, which provides enhanced reactivity compared to other carbonates. This makes it particularly useful in the synthesis of polycarbonates with improved properties, such as higher thermal stability and better mechanical strength .
Properties
CAS No. |
90315-91-6 |
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Molecular Formula |
C27H18O7 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
bis[4-(4-hydroxybenzoyl)phenyl] carbonate |
InChI |
InChI=1S/C27H18O7/c28-21-9-1-17(2-10-21)25(30)19-5-13-23(14-6-19)33-27(32)34-24-15-7-20(8-16-24)26(31)18-3-11-22(29)12-4-18/h1-16,28-29H |
InChI Key |
RPVFAEFGBXCJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(=O)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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